2-Nitro-4-propylaniline
Overview
Description
2-Nitro-4-propylaniline is an organic compound with the chemical formula C9H12N2O2. It is a derivative of aniline, characterized by the presence of a nitro group (-NO2) and a propyl group (-C3H7) attached to the benzene ring. This compound is primarily used in the production of dyes and other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-propylaniline typically involves a multi-step process:
Friedel-Crafts Acylation:
Nitration: The nitration of the benzene ring to introduce the nitro group.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4-propylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Typical conditions involve the use of strong acids like sulfuric acid for nitration reactions.
Major Products:
Reduction: The major product is 2-amino-4-propylaniline.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
2-Nitro-4-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-4-propylaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to various biological effects, including mutagenicity and potential carcinogenicity .
Comparison with Similar Compounds
2-Nitroaniline: Similar in structure but lacks the propyl group.
4-Nitroaniline: Similar in structure but lacks the propyl group.
2-Propylaniline: Similar in structure but lacks the nitro group.
Uniqueness: 2-Nitro-4-propylaniline is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in the synthesis of specialized dyes and pigments.
Biological Activity
2-Nitro-4-propylaniline, an organic compound with the formula C9H12N2O2, is a derivative of aniline characterized by the presence of a nitro group (-NO2) and a propyl group (-C3H7) attached to the benzene ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anti-inflammatory research.
The synthesis of this compound typically involves nitration of the corresponding propylaniline derivative. The compound serves as an intermediate in the production of dyes and other industrial chemicals. Its reactivity is attributed to the nitro group, which can undergo reduction to form reactive intermediates that interact with biological molecules.
Antimicrobial Properties
Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group, leading to the formation of toxic intermediates that can bind covalently to DNA, resulting in cellular damage and death .
A study highlighted that nitro compounds are effective against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group enhances their lipophilicity, improving membrane interactions and overall antimicrobial efficacy .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It acts through inhibition of key inflammatory mediators such as COX-2 and iNOS. The compound's structural features allow it to interact with these enzymes, potentially leading to reduced inflammation in biological systems .
The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive species. These species may interact with various cellular components, leading to inhibition of enzymatic activity or disruption of cellular processes. The specific molecular targets and pathways involved depend on the biological context being studied.
Case Study 1: Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that this compound exhibits potent activity against both gram-positive and gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects of this compound were assessed using an animal model of induced inflammation. The results demonstrated a significant reduction in inflammatory markers such as TNF-α and IL-6 following treatment with this compound.
Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 100 | 80 |
This compound | 50 | 30 |
The data indicate that this compound possesses considerable anti-inflammatory potential, warranting further exploration for therapeutic applications .
Properties
IUPAC Name |
2-nitro-4-propylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-3-7-4-5-8(10)9(6-7)11(12)13/h4-6H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACSJWZBISFLIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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